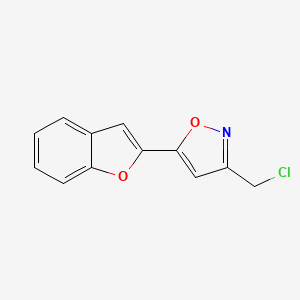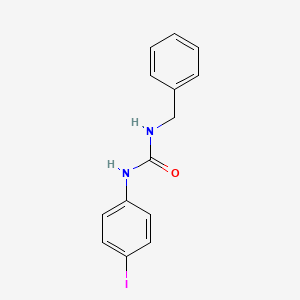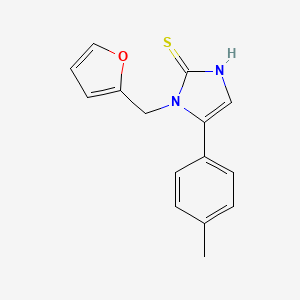![molecular formula C11H10F3NO B1438917 N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide CAS No. 1155979-78-4](/img/structure/B1438917.png)
N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide is C11H10F3NO . The InChI code is 1S/C10H8F3NO/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h2-6H,1H2,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 85-87°C .Wissenschaftliche Forschungsanwendungen
Inhibition of NF-kappaB and AP-1 Gene Expression
Studies on N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide derivatives revealed their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Such inhibitory properties could be significant in developing therapeutics targeting inflammatory pathways and certain cancers, where these transcription factors play a pivotal role. The structural modification of these compounds, particularly at the pyrimidine ring, was found to be essential for maintaining their biological activity (Palanki et al., 2000).
Antibacterial Efficacy
A series of N-arylcinnamamides, including compounds structurally similar to this compound, showed significant antibacterial efficacy. These compounds were particularly potent against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and demonstrated good activity against certain mycobacterial strains. This suggests their potential use in treating resistant bacterial infections (Strharsky et al., 2022).
Chemical Synthesis and Molecular Interaction Studies
The enamide group in compounds like this compound has been the subject of extensive research in the field of chemical synthesis. Studies have examined the stereoselective reductions of such compounds, shedding light on their chemoselective properties and potential applications in synthetic chemistry (Brodney et al., 2007). Additionally, investigations into the molecular interactions of similar compounds in solutions have provided insights into their solute-solvent interactions, which are critical for understanding their behavior in various environments (Tekade et al., 2015).
Antimalarial Activity
N-Phenyl-Substituted Cinnamanilides, structurally related to this compound, have shown promising antimalarial activity. This research could lead to the development of new antimalarial drugs, particularly for strains resistant to current treatments (Kos et al., 2022).
Anti-Inflammatory Potential
Investigations into the anti-inflammatory potential of N-arylcinnamanilide derivatives have demonstrated significant attenuation of lipopolysaccharide-induced NF-κB activation, suggesting their potential use in treating inflammatory diseases (Hošek et al., 2019).
Ultrasonic Studies
Ultrasonic studies on solutions of similar compounds have been conducted to understand their acoustic properties and molecular interactions. This research is crucial in fields like materials science and pharmaceutical formulation (Tekade et al., 2015).
Safety and Hazards
The safety information for N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-2-10(16)15-7-8-4-3-5-9(6-8)11(12,13)14/h2-6H,1,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPRFMAXHDFXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438839.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438840.png)
![(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B1438841.png)


![2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1438846.png)
![{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1438847.png)

![7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438851.png)
![2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438852.png)
![3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1438853.png)
![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol](/img/structure/B1438856.png)
![1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438857.png)